molecular formula C5H8N2S2 B3370499 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine CAS No. 41247-77-2

4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine

Cat. No. B3370499
CAS RN: 41247-77-2
M. Wt: 160.3 g/mol
InChI Key: ZFLUGANUQSAEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy . These techniques can provide information about the arrangement of atoms, bond lengths, and angles within the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can provide information about these properties .

Scientific Research Applications

Synthesis and Reactivity

4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine serves as a precursor or intermediate in the synthesis of various thiazole derivatives, which have significant implications in drug discovery and development. For instance, Turov et al. (2014) demonstrated the chlorination of related thiazole compounds to produce sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, leading to the regioselective synthesis of trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014). Additionally, Colella et al. (2018) reported the use of a novel synthon in the preparation of thiazoles, which highlights the versatility of thiazole derivatives in the context of drug discovery, allowing for the introduction of functional groups that can be further transformed, thereby expanding the utility of thiazole-based compounds in chemical synthesis (Colella et al., 2018).

Photophysical Properties

The exploration of photophysical properties in thiazole derivatives, as reported by Murai, Furukawa, & Yamaguchi (2018), showcases the importance of thiazole compounds in material sciences, particularly in the development of fluorescent molecules for sensing applications. The study investigated the effects of sulfur-containing functional groups on the electronic structures of thiazoles, elucidating how these modifications impact the luminescence and absorption properties of the compounds (Murai, Furukawa, & Yamaguchi, 2018).

Antimicrobial Activity

Thiazole derivatives exhibit potential antimicrobial properties, as evidenced by the work of Abdel‐Hafez (2003), who synthesized 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and assessed their antimicrobial activity. The study highlights the relevance of thiazole compounds in the search for new antimicrobial agents, contributing to the field of medicinal chemistry and pharmacology (Abdel‐Hafez, 2003).

Corrosion Inhibition

Thiazole derivatives, including those related to 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine, have been studied for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to evaluate the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, which is pertinent to materials science and engineering (Kaya et al., 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other potential hazards. Material Safety Data Sheets (MSDS) are often a good source of this information .

Future Directions

This involves identifying current gaps in knowledge about the compound and proposing future research directions. This could involve developing new synthetic routes, studying new reactions, or exploring new applications .

properties

IUPAC Name

4-(methylsulfanylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLUGANUQSAEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312891
Record name 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine

CAS RN

41247-77-2
Record name NSC263856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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